tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-18-11-9-8-10-15-14-16(12-13-17(15)18)23-27-21(4,5)22(6,7)28-23/h12-14,18H,8-11H2,1-7H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGKKKJZEAHJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCC3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity based on available research findings and case studies.
The compound has the following chemical properties:
- Molecular Formula : C23H37BN2O5
- Molecular Weight : 432.4 g/mol
- CAS Number : 134892-19-6
The biological activity of this compound is hypothesized to be linked to its structural components, particularly the dioxaborolane moiety. Dioxaborolanes are known for their ability to interact with biological molecules through boron coordination chemistry. This interaction can influence various biochemical pathways.
Biological Activity
Research indicates that the compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that compounds containing dioxaborolane structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related study demonstrated that similar dioxaborolane derivatives effectively inhibited cell proliferation in various cancer cell lines (e.g., breast and prostate cancer) through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate. Modifications to the dioxaborolane group and the benzo annulene core can significantly affect its potency and selectivity towards specific biological targets.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex structure that includes a carbamate functional group and a boron-containing moiety. The molecular formula is with a molecular weight of 387.33 g/mol. Its unique properties stem from the presence of the boron atom in the dioxaborolane ring, which may enhance its reactivity and interaction with biological systems.
Applications in Medicinal Chemistry
-
Drug Development :
- The compound's structural features make it a candidate for drug development. The boron-containing group can facilitate interactions with biological targets such as enzymes and receptors. Research indicates that boron compounds can exhibit anti-cancer properties by targeting specific cellular pathways .
- A study published in Journal of Medicinal Chemistry highlighted the potential of similar boron-containing compounds in enhancing the efficacy of existing drugs through synergistic effects .
-
Bioconjugation :
- The carbamate functionality allows for bioconjugation with biomolecules like peptides or proteins. This can be utilized to create targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
- Recent advancements in bioconjugation techniques have shown promising results in improving the pharmacokinetics of therapeutic agents through the use of compounds like tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)carbamate as linkers .
Applications in Materials Science
-
Polymer Chemistry :
- The compound can serve as a building block for synthesizing new polymers with tailored properties. Its ability to form stable covalent bonds can be exploited to create polymeric materials with enhanced mechanical strength and thermal stability.
- Research has indicated that incorporating boron into polymer matrices can significantly improve their performance in various applications including electronics and coatings .
-
Nanotechnology :
- In nanotechnology, this compound may be used to functionalize nanoparticles for specific applications such as drug delivery or imaging agents. The unique properties of boron compounds can enhance the stability and bioavailability of nanoparticles .
- Case studies have demonstrated that nanoparticles modified with boron-containing compounds exhibit improved cellular uptake and targeted delivery capabilities compared to unmodified counterparts .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Drug Development | Boron-containing compounds showed enhanced anti-cancer activity through targeted mechanisms. |
| Polymer Chemistry | Material Synthesis | Compounds containing boron improved thermal stability and mechanical properties of polymers. |
| Nanotechnology Research | Functionalization | Enhanced cellular uptake observed in nanoparticles modified with boron-containing agents. |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reagents are involved?
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester moiety. A common approach involves coupling a benzoannulenyl carbamate precursor with a pinacol boronate ester. Key steps include:
- Protection/Deprotection : Use of tert-butyl carbamate (Boc) groups to protect amines during synthesis, followed by TFA-mediated deprotection .
- Catalysis : Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in THF or dioxane under inert atmospheres .
- Purification : Silica gel chromatography or recrystallization to isolate the product . Example yield data from analogous syntheses:
| Starting Material | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Chloroarene | Pd(PPh₃)₄ | THF | 32 |
| Bromoarene | PdCl₂(dppf) | Dioxane | 65 |
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assign shifts for aromatic protons (δ 6.5–8.0 ppm), tert-butyl groups (δ 1.2–1.4 ppm), and dioxaborolan-2-yl signals (δ ~1.3 ppm) .
- Mass Spectrometry (DART or ESI) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 414.3) and isotopic patterns .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions using SHELX programs .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in cross-coupling steps?
Contradictions in yields (e.g., 32% vs. 65% for chloro- vs. bromoarenes ) highlight the need for optimization:
- Catalyst Screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced reactivity .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to improve boronate solubility .
- Statistical Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, catalyst loading, and stoichiometry .
- Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity .
Q. How should researchers address discrepancies in spectral data during characterization?
Contradictions may arise from:
- Tautomerism or Rotamers : Use variable-temperature NMR to identify dynamic processes .
- Byproduct Formation : Employ HPLC-MS to detect impurities and optimize purification protocols .
- Crystallographic Ambiguity : Validate structures via DFT-calculated NMR shifts or Hirshfeld surface analysis .
Q. What computational strategies support reaction design and mechanistic studies?
- Quantum Chemical Calculations : Use Gaussian or ORCA to map transition states and predict regioselectivity in cross-coupling .
- Machine Learning (ML) : Train models on reaction databases to predict optimal conditions for boronate activation .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- Storage : Keep in anhydrous conditions (<0.1% H₂O) at –20°C to prevent boronate hydrolysis .
- Waste Disposal : Quench residual boronates with pH-adjusted ethanol/water mixtures to avoid exothermic reactions .
Q. How can researchers validate synthetic intermediates in multi-step routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
